6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline chemical structure and properties
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline chemical structure and properties
An In-Depth Technical Guide to 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of quinoline and pyrazole scaffolds has yielded a plethora of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of a specific hybrid molecule, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline . Drawing upon established principles of medicinal chemistry and data from structurally related analogues, this document details the molecule's core chemical properties, a robust and logical synthetic pathway, and state-of-the-art characterization protocols. Furthermore, it explores the compound's potential biological significance, particularly in the realms of oncology and infectious diseases, grounded in the well-documented activities of its constituent pharmacophores.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents.
Introduction: The Strategic Hybridization of Privileged Scaffolds
In the landscape of medicinal chemistry, both the quinoline and pyrazole nuclei are considered "privileged structures" due to their recurring presence in a wide array of biologically active compounds.[2][3][4] Quinoline, a bicyclic aromatic heterocycle, forms the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][4][5] Its planar structure facilitates intercalation with DNA and interaction with various enzymatic targets.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, known for its role in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][6]
The strategic combination of these two pharmacophores into a single molecular entity, such as 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, is a well-established strategy in drug discovery aimed at generating novel compounds with potentially synergistic or enhanced biological activities.[7] This guide elucidates the chemical nature and scientific context of this specific hybrid molecule.
Core Molecular Profile
Chemical Structure and Nomenclature
The molecule consists of a quinoline ring system substituted at the C2, C4, and C6 positions. A methyl group is located at C2, a methoxy group at C6, and a 1H-pyrazol-1-yl group is attached at the C4 position.
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IUPAC Name: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
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Molecular Formula: C₁₄H₁₃N₃O
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Canonical SMILES: COC1=CC2=C(C=C1)N=C(C=C2N3C=CC=N3)C
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent parts and closely related analogues.[4][8]
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| Molecular Weight | 239.28 g/mol | Calculated from Molecular Formula C₁₄H₁₃N₃O. |
| Appearance | Likely a pale yellow or off-white solid. | Based on the appearance of similar quinoline derivatives.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic aromatic structure suggests hydrophobicity, typical for such scaffolds. |
| XLogP3-AA | ~3.0 - 3.5 | Predicted based on the combined hydrophobicity of the quinoline and pyrazole rings. |
| Hydrogen Bond Acceptors | 4 (3x Nitrogen, 1x Oxygen) | Based on molecular structure. |
| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |
Synthesis and Characterization
The synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be logically achieved through a multi-step process starting from commercially available materials. The key steps involve the construction of the quinoline core, activation of the C4 position, and subsequent nucleophilic substitution.[9]
Proposed Synthetic Pathway
The proposed synthesis is a robust three-step sequence that leverages classical heterocyclic chemistry reactions. This pathway is chosen for its reliability and the common availability of the necessary reagents.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: This protocol follows a logical progression. The Conrad-Limpach reaction (Step 1) is a classic method for forming the quinolin-4-ol core.[9] The hydroxyl group at C4 is a poor leaving group, so it must be converted to a better one. Chlorination with phosphorus oxychloride (Step 2) is a standard and highly effective method for this transformation, creating a reactive electrophilic site at C4.[9] Finally, the electron-deficient nature of the C4 position in the chlorinated intermediate allows for a facile nucleophilic aromatic substitution (SNAr) by pyrazole to yield the final product (Step 3).
Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Intermediate A)
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In a round-bottom flask, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Cool the mixture slightly and add it portion-wise to a high-boiling point solvent like diphenyl ether or Dowtherm A, preheated to 250 °C.
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Maintain the temperature for 30-60 minutes until cyclization is complete (monitored by TLC).
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Cool the reaction mixture to room temperature, which should cause the product to precipitate.
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Dilute with hexane to facilitate precipitation, and collect the solid product by vacuum filtration.
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Wash the solid with hexane and then ethanol to remove impurities.
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Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline (Intermediate B)
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In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture at reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring. This quenches the excess POCl₃.
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Neutralize the acidic solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the pH is ~7-8, causing the product to precipitate.
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Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (Target Compound)
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In a sealed vessel, dissolve 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), pyrazole (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
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Heat the mixture at 100-120 °C for 6-12 hours. The reaction progress should be monitored by TLC.
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After cooling, pour the reaction mixture into cold water. The product should precipitate.
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Collect the crude solid by vacuum filtration and wash with water.
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Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol: Spectroscopic Characterization
Self-Validation: The combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy provides a self-validating system for structure confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the different ring systems. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition (molecular formula). Infrared (IR) spectroscopy confirms the presence of key functional groups and the aromatic nature of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
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Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental composition.
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Infrared (IR) Spectroscopy:
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Methoxy (-OCH₃): Sharp singlet at ~3.9-4.1 ppm.[4]- Methyl (-CH₃): Sharp singlet at ~2.6-2.8 ppm.[4]- Quinoline Aromatic Protons: Set of doublets and multiplets in the 7.0-8.5 ppm region.[4]- Pyrazole Protons: Three distinct signals (doublet of doublets or triplets) in the 6.5-8.0 ppm region.[12] |
| ¹³C NMR | - Methoxy Carbon: Signal around 55-57 ppm.[4]- Methyl Carbon: Signal around 20-25 ppm.[4]- Aromatic/Heterocyclic Carbons: Multiple signals in the 100-160 ppm range, corresponding to the carbons of the quinoline and pyrazole rings. |
| HRMS (ESI+) | Calculated [M+H]⁺ for C₁₄H₁₄N₃O: 240.1131Observed: Should be within 5 ppm of the calculated value. |
| IR (KBr, cm⁻¹) | - Aromatic C-H stretch: ~3100-3000 cm⁻¹- C=N and C=C stretching (quinoline/pyrazole rings): ~1620-1450 cm⁻¹[10][11]- C-O stretch (methoxy): ~1250-1200 cm⁻¹ |
Potential Biological Significance and Applications
The rationale for investigating this molecule stems from the established biological profiles of its components. This hybrid is a prime candidate for screening in various therapeutic areas.
Potential as an Anticancer Agent
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Mechanism of Action: Many quinoline derivatives exert their anticancer effects through mechanisms like DNA intercalation, inhibition of topoisomerase enzymes, or modulation of signaling pathways (e.g., kinase inhibition).[5] Pyrazole-containing compounds are also well-known kinase inhibitors and cytotoxic agents.[3] The 6-methoxy substitution on the quinoline ring has been shown in some contexts to enhance antitumor activity.[5]
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Therapeutic Relevance: This compound could be a candidate for screening against various cancer cell lines, including those for breast, prostate, and lung cancer, where quinoline and pyrazole derivatives have previously shown efficacy.[3][5]
Potential as an Antimalarial Agent
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Mechanism of Action: The quinoline core is famously associated with antimalarial drugs like chloroquine, which are thought to interfere with heme detoxification in the parasite's food vacuole.[1][13] While resistance to older quinolines is a major issue, novel derivatives are continuously being explored.[1][2]
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Therapeutic Relevance: The molecule warrants evaluation against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
Scaffold for Drug Discovery
Beyond its intrinsic activity, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline serves as an excellent scaffold for further chemical modification. The quinoline and pyrazole rings can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Experimental Workflows in a Research Context
To assess the potential of this compound, a primary in vitro cytotoxicity screen is a logical first step.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Trustworthiness: This protocol is a self-validating system. It includes negative controls (vehicle-treated cells) to establish a baseline for 100% viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm that the assay is responsive. Performing the experiment in triplicate and calculating the standard deviation ensures the reliability of the results.
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Cell Culture:
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Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
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Cell Seeding:
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Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
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Allow cells to adhere and grow for 24 hours.
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Compound Treatment:
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Prepare a stock solution of the title compound in DMSO (e.g., 10 mM).
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Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
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Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
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Incubate the plate for 48-72 hours.
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MTT Addition and Incubation:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
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Formazan Solubilization and Absorbance Reading:
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 10 minutes.
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Read the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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Workflow Visualization
Caption: Workflow for determining in vitro cytotoxicity via MTT assay.
Conclusion
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline represents a promising molecular scaffold that rationally combines two pharmacologically significant heterocycles. Based on the extensive body of literature surrounding its parent structures, this compound is a compelling candidate for investigation as a novel anticancer or antimalarial agent. The synthetic and analytical protocols detailed in this guide provide a solid framework for its preparation and characterization, enabling further exploration by the drug discovery and development community. Future work should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening across a diverse panel of biological assays to fully elucidate its therapeutic potential.
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